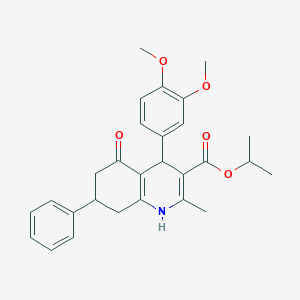

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Descripción

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system with a ketone group at position 5 and a phenyl substituent at position 5. Its structure includes a 3,4-dimethoxyphenyl group at position 4 and a propan-2-yl ester at position 6. The compound’s stereoelectronic properties are influenced by the methoxy groups (electron-donating) and the ester functionality, which impacts lipophilicity and intermolecular interactions.

Propiedades

Fórmula molecular |

C28H31NO5 |

|---|---|

Peso molecular |

461.5 g/mol |

Nombre IUPAC |

propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-21-13-20(18-9-7-6-8-10-18)14-22(30)27(21)26(25)19-11-12-23(32-4)24(15-19)33-5/h6-12,15-16,20,26,29H,13-14H2,1-5H3 |

Clave InChI |

VHLSHOHKYXNTAS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 4-(3,4-Dimetoxifenil)-2-metil-5-oxo-7-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo generalmente implica múltiples pasos. Un método común incluye el uso de acilación de Friedel-Crafts, seguido de reacciones de ciclación y esterificación. Las condiciones de reacción a menudo requieren el uso de catalizadores como el ácido polifosfórico y solventes como el dimetilsulfóxido (DMSO) para facilitar las reacciones .

Análisis De Reacciones Químicas

Este compuesto puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados de quinolina.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la formación de derivados de quinolina reducidos.

Aplicaciones Científicas De Investigación

4-(3,4-Dimetoxifenil)-2-metil-5-oxo-7-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos heterocíclicos.

Mecanismo De Acción

El mecanismo de acción de 4-(3,4-Dimetoxifenil)-2-metil-5-oxo-7-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo implica su interacción con varios objetivos moleculares. Se ha encontrado que afecta las vías de señalización intracelular que involucran neurotransmisores como la serotonina y el óxido nítrico. El compuesto puede modular la actividad de enzimas como la óxido nítrico sintasa neuronal (nNOS) y la óxido nítrico sintasa endotelial (eNOS), lo que lleva a cambios en la contractilidad del músculo liso .

Comparación Con Compuestos Similares

4-Methoxycarbonylphenyl vs. 3,4-Dimethoxyphenyl

The compound in , propan-2-yl 4-(4-methoxycarbonylphenyl)-2,7,7-trimethyl-..., replaces the 3,4-dimethoxyphenyl group with a 4-methoxycarbonylphenyl moiety. This difference may alter binding affinity in biological systems, such as calcium channel modulation observed in dihydropyridines .

3-Hydroxyphenyl vs. 3,4-Dimethoxyphenyl

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... () features a hydroxyl group instead of methoxy.

Ester Group Modifications

Propan-2-yl vs. Methyl/Ethyl Esters

The target compound’s propan-2-yl ester (bulkier) increases lipophilicity compared to methyl () or ethyl esters (). This may enhance membrane permeability but reduce aqueous solubility. For example, the methyl ester in methyl 4-(4-methoxyphenyl)-2-methyl-... () has a smaller steric profile, favoring tighter crystal packing via N–H···O hydrogen bonds .

Methyl Group Substitutions

2,7,7-Trimethyl vs. 2-Methyl

Compounds like DL-methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-... () introduce additional methyl groups at positions 7.

Halogen and Functional Group Additions

Bromo and Hydroxy Substituents

Ethyl 4-(5-bromo-2-hydroxyphenyl)-... () incorporates bromine, which introduces steric bulk and electronegativity. This could enhance halogen bonding in biological targets but may reduce solubility compared to methoxy groups .

Physicochemical and Crystallographic Comparisons

Crystal Packing and Hydrogen Bonding

The methyl ester derivative () crystallizes in the monoclinic P21/c space group with N–H···O hydrogen bonds forming infinite chains along the c-axis . In contrast, the propan-2-yl ester’s bulkier group might disrupt such packing, leading to less ordered structures or alternative bonding motifs.

Solubility and Lipophilicity

Actividad Biológica

Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a quinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following molecular properties:

- Molecular Formula : C30H35NO7

- Molecular Weight : 521.6 g/mol

- IUPAC Name : propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The quinoline structure is known to interact with enzymes such as cyclooxygenase (COX) and sirtuins. Inhibition of these enzymes can lead to anti-inflammatory and anticancer effects.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:

- In vitro Studies : Compounds similar to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo have shown significant anti-proliferative effects against various cancer cell lines. In particular, the inhibition of sirtuins has been identified as a possible mechanism for their anticancer activity .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests a role in reducing inflammation:

- Experimental Results : In vitro assays demonstrated that certain derivatives significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells . This indicates potential for the treatment of inflammatory diseases.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties:

- Case Studies : Some studies report moderate to high activity against pathogens such as Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as candidates for antimalarial drug development.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Sirtuin inhibition | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Activity against Plasmodium falciparum |

Case Studies

- In Vitro Anticancer Evaluation : A study evaluated various quinoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with similar structures to Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl exhibited promising anticancer properties through sirtuin inhibition .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects of quinoline derivatives showed significant inhibition of nitric oxide production in macrophage models. This highlights the potential use of such compounds in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.